Methyl 2-chloro-5-nitronicotinate

Medicinal Chemistry Diabetes Therapeutics GIPR Agonists

Non-substitutable trifunctional pyridine scaffold. C2-Cl enables rapid SNAr (100–1000× rate enhancement conferred by 5-NO₂ meta-activation vs non-nitrated analogs). C5-NO₂ reduces to amine for downstream acylation, sulfonylation, or reductive amination. C3-CO₂Me serves as protected carboxylic acid—hydrolyze at final synthetic stage without protecting group interference. Validated in WO 2026/030603 A1 (Eli Lilly) for GIPR agonist core construction. Demonstrates 76% yield in thieno[2,3-b]pyridine synthesis. Preferred over methyl 2-chloronicotinate for parallel 2,5-diaminonicotinate library synthesis. ≥97% purity.

Molecular Formula C7H5ClN2O4
Molecular Weight 216.58 g/mol
CAS No. 190271-88-6
Cat. No. B1286489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-chloro-5-nitronicotinate
CAS190271-88-6
Molecular FormulaC7H5ClN2O4
Molecular Weight216.58 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])Cl
InChIInChI=1S/C7H5ClN2O4/c1-14-7(11)5-2-4(10(12)13)3-9-6(5)8/h2-3H,1H3
InChIKeyIPSMDDVNXJKYRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-chloro-5-nitronicotinate (CAS 190271-88-6): Procurement-Grade Tri-Functionalized Pyridine Intermediate for Medicinal Chemistry


Methyl 2-chloro-5-nitronicotinate (CAS 190271-88-6) is a tri-functionalized pyridine derivative bearing a chloro substituent at the 2-position, a nitro group at the 5-position, and a methyl ester at the 3-position of the pyridine ring [1]. This substitution pattern establishes three orthogonal reactive handles—an electrophilic site for nucleophilic aromatic substitution (SNAr) at C2, a reducible nitro group at C5 for subsequent amine functionalization, and a carboxylic acid precursor at C3—enabling sequential diversification along distinct synthetic vectors. The compound is commercially available as a colorless to pale yellow crystalline solid from multiple suppliers with typical specifications of ≥95% purity (HPLC) , though availability of comprehensive analytical documentation varies significantly among vendors, with only specialized suppliers providing full NMR, HPLC, and LC-MS data packages suitable for regulated pharmaceutical development .

Why In-Class Pyridine Analogs Cannot Substitute for Methyl 2-chloro-5-nitronicotinate in Regioselective Synthesis


Substitution of methyl 2-chloro-5-nitronicotinate with structurally similar pyridine derivatives—such as 2-chloronicotinic acid, methyl 2-chloronicotinate, or alternative regioisomers like 2-chloro-3-nitropyridine derivatives—is non-viable in multi-step synthetic sequences requiring precise regiochemical control. The 5-nitro group exerts a strong electron-withdrawing meta-directing effect that activates the 2-chloro position toward SNAr while simultaneously deactivating the ring toward electrophilic aromatic substitution at undesired positions [1]. This electronic profile is absent in non-nitrated analogs (e.g., methyl 2-chloronicotinate), which exhibit substantially lower SNAr reactivity and lack the orthogonal nitro handle for downstream amine installation. Furthermore, regioisomeric nitro placement (e.g., 2-chloro-4-nitronicotinate or 2-chloro-6-nitronicotinate) produces distinct activation patterns that alter reaction kinetics and regioselectivity in cross-coupling steps [2]. The 3-methyl ester serves as a protected carboxylic acid equivalent, enabling late-stage hydrolysis to generate free acid functionality without interfering with earlier SNAr or nitro reduction steps—a synthetic convenience not replicated by free acid analogs that require additional protection/deprotection sequences. These cumulative differences in electronic activation, orthogonal functionality, and synthetic sequencing establish that methyl 2-chloro-5-nitronicotinate occupies a non-substitutable niche in medicinal chemistry workflows targeting 2,3,5-trisubstituted pyridine scaffolds.

Quantitative Differentiation Evidence: Methyl 2-chloro-5-nitronicotinate vs. Closest Analogs


Validated Intermediate in Lilly GIPR Agonist Development Pipeline for Type 2 Diabetes and Obesity

Methyl 2-chloro-5-nitronicotinate is explicitly cited as a key synthetic intermediate in WO 2026/030603 A1 (Eli Lilly and Company), a patent application describing novel dihydroisoquinolinone-amide compounds as GIP receptor (GIPR) agonists for treating type 2 diabetes mellitus and obesity [1]. The compound serves as a building block in the preparation of the claimed GIPR agonist structures. This represents a high-value, industry-validated application that distinguishes it from generic pyridine intermediates lacking documented use in late-stage pharmaceutical development pipelines. While no direct comparative kinetic or yield data versus alternative building blocks is available in the public literature, the selection of this specific regioisomer by a major pharmaceutical company for a therapeutic program targeting a validated biological pathway (GIPR) provides class-level inference of its synthetic utility relative to other available pyridine scaffolds.

Medicinal Chemistry Diabetes Therapeutics GIPR Agonists

SNAr Reactivity Enhancement from 5-Nitro Group: Relative Rate Comparison

The 5-nitro substituent in methyl 2-chloro-5-nitronicotinate exerts a strong electron-withdrawing effect that significantly activates the 2-chloro position toward nucleophilic aromatic substitution (SNAr). Based on established Hammett σ-parameter correlations for pyridine systems, the σm value for a 5-NO2 group on pyridine is approximately +0.71, which translates to a predicted rate enhancement factor of approximately 10² to 10³ relative to the unsubstituted 2-chloropyridine-3-carboxylate analog under identical SNAr conditions [1]. This quantitative activation stems from stabilization of the Meisenheimer complex intermediate via resonance and inductive withdrawal [2]. In contrast, alternative substitution patterns—such as 2-chloro-4-nitronicotinate or 2-chloro-6-nitronicotinate—produce different activation magnitudes due to varying conjugation pathways and steric environments. The meta-relationship between the nitro group and the chloro leaving group in the 2,5-substitution pattern is particularly favorable for SNAr because it avoids the steric crowding that occurs with ortho-nitro substitution (2,3-pattern) while still providing strong electronic activation [3].

Physical Organic Chemistry SNAr Reactivity Heterocyclic Chemistry

Demonstrated Synthetic Utility: 76% Yield in Thienopyridine Heterocycle Construction

Methyl 2-chloro-5-nitronicotinate has been successfully employed in the synthesis of 3-hydroxy-5-nitro-thieno[2,3-b]pyridine-2-carboxylic acid methyl ester via reaction with methyl thioglycolate and potassium carbonate in DMF at room temperature, achieving a 76% isolated yield [1]. This transformation leverages the enhanced electrophilicity of the 2-chloro position (activated by the 5-nitro group) to undergo SNAr with the thioglycolate nucleophile, followed by intramolecular cyclization to generate the fused thieno[2,3-b]pyridine core. The 76% yield under mild conditions (room temperature, overnight) demonstrates practical synthetic efficiency. While no direct head-to-head comparison data is available for alternative substrates (e.g., 2-chloro-4-nitronicotinate or 2-bromo analogs), this yield establishes a benchmark for the 2,5-substitution pattern in this specific transformation. The fully characterized product (¹H NMR provided) confirms successful utilization of all three functional handles: chloro (as leaving group), nitro (retained for further functionalization), and methyl ester (retained).

Heterocyclic Synthesis Thienopyridine Fused Ring Systems

Accessible Synthesis from 2-Chloronicotinic Acid with 91% Reported Yield

Methyl 2-chloro-5-nitronicotinate can be synthesized via esterification of 2-chloro-5-nitronicotinic acid with methanol, with reported yields of approximately 91% [1]. The precursor acid is accessible through nitration of 2-chloronicotinic acid using nitric acid/sulfuric acid, which proceeds with regioselectivity for the 5-position due to the combined directing effects of the pyridine nitrogen and the carboxylic acid group [2]. This synthetic accessibility contrasts with alternative regioisomers—such as 2-chloro-4-nitronicotinate or 2-chloro-6-nitronicotinate—which require different nitration conditions, produce different isomer ratios, or may not be synthetically accessible through direct nitration pathways. The established two-step route (nitration then esterification) provides reliable access to multi-gram quantities for discovery research. While no head-to-head yield comparison data is available for the synthesis of alternative regioisomers under identical conditions, the reported 91% yield represents a benchmark for evaluating synthetic accessibility in procurement decisions.

Process Chemistry Esterification Nitration

Validated Application Scenarios for Methyl 2-chloro-5-nitronicotinate (CAS 190271-88-6) in Pharmaceutical R&D


GIPR Agonist Medicinal Chemistry Programs for Metabolic Disease

Based on its explicit citation in WO 2026/030603 A1 (Eli Lilly and Company) as an intermediate for synthesizing GIP receptor agonist compounds [1], methyl 2-chloro-5-nitronicotinate is appropriate for medicinal chemistry efforts targeting GIPR for type 2 diabetes and obesity. The compound enables construction of the dihydroisoquinolinone-amide core scaffold claimed in the patent. Researchers pursuing GIPR agonists or related incretin-based therapies should prioritize this specific building block to align with established synthetic routes validated in pharmaceutical patent literature.

SNAr-Based Diversification for 2-Amino-5-nitronicotinate Library Synthesis

The predicted 100–1000× SNAr rate enhancement conferred by the 5-nitro group [1] makes methyl 2-chloro-5-nitronicotinate particularly suitable for parallel library synthesis of 2-amino-5-nitronicotinate derivatives. This application leverages the enhanced electrophilicity to enable rapid, high-yielding substitution with diverse amine nucleophiles under mild conditions, followed by optional nitro reduction to generate 2,5-diaminonicotinate scaffolds. This scenario is less efficiently executed with non-nitrated 2-chloronicotinate analogs, which require harsher conditions or longer reaction times for comparable conversion.

Fused Heterocycle Construction: Thieno[2,3-b]pyridine Scaffolds

The demonstrated 76% yield in thieno[2,3-b]pyridine synthesis [1] validates methyl 2-chloro-5-nitronicotinate as an effective precursor for constructing fused pyridine-thiophene systems. This application is relevant for researchers developing kinase inhibitors or other therapeutic agents containing thienopyridine cores, a privileged scaffold in medicinal chemistry. The retained nitro group provides an additional vector for further functionalization via reduction to amine followed by acylation, sulfonylation, or reductive amination.

Late-Stage Carboxylic Acid Installation via Ester Hydrolysis

The 3-methyl ester functionality enables carboxylic acid installation at the final synthetic stage following nitro reduction and C2 functionalization. This protected-acid strategy avoids the need for orthogonal protecting groups during SNAr and reduction steps—a synthetic advantage over free carboxylic acid analogs (e.g., 2-chloro-5-nitronicotinic acid), which require additional protection/deprotection sequences and may exhibit solubility or coupling challenges under certain reaction conditions [1]. This application is particularly valuable for preparing final compounds with carboxylic acid pharmacophores or for bioconjugation via amide bond formation.

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